3-Isopropoxybenzohydrazide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxybenzohydrazide typically involves the reaction of 3-isopropoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3-Isopropoxybenzohydrazide has several applications in scientific research:

Medicinal Chemistry: It has been studied for its potential as an antidepressant and anxiolytic agent due to its hydrazine derivative structure.

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Material Science: Its unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Isopropoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. As a hydrazine derivative, it can inhibit the activity of certain enzymes, leading to altered biochemical pathways. This inhibition can result in various physiological effects, including antidepressant and anxiolytic activities.

Comparison with Similar Compounds

Iproniazid: Another hydrazine derivative used as an antidepressant.

Phenelzine: A monoamine oxidase inhibitor with similar applications in treating depression and anxiety.

Uniqueness: 3-Isopropoxybenzohydrazide is unique due to its isopropoxy group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it valuable in specific synthetic and medicinal applications .

Biological Activity

3-Isopropoxybenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of its biological activity.

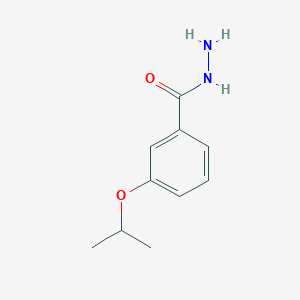

Chemical Structure and Properties

This compound is characterized by the presence of an isopropoxy group attached to a benzohydrazide moiety. This structural configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and nucleic acids, potentially leading to:

- Inhibition of Enzymatic Activity : The hydrazide functional group can react with carbonyl-containing compounds, forming hydrazones that may inhibit enzyme functions dependent on these groups.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : There are indications that this compound may possess anticancer properties, though detailed mechanisms remain under investigation.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial effects. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound could be developed into an antimicrobial agent, particularly for resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line assays. Notably, it has been shown to induce apoptosis in cancer cells via the following mechanisms:

- Cell Cycle Arrest : The compound appears to cause G2/M phase arrest in cancer cell lines.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed, leading to oxidative stress and subsequent apoptosis.

A study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 20.0 |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study on Antimicrobial Efficacy : A research team conducted a study assessing the effectiveness of this compound against multi-drug resistant bacteria. The findings indicated significant inhibition compared to standard antibiotics, suggesting its potential as a new therapeutic agent.

- Case Study on Cancer Treatment : In another study focusing on breast cancer treatment, this compound was administered in combination with conventional chemotherapy agents. The results showed enhanced efficacy and reduced side effects, indicating a synergistic effect.

Properties

IUPAC Name |

3-propan-2-yloxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-4-8(6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKOADQLSXHEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289347 | |

| Record name | 3-isopropoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350989-60-5 | |

| Record name | 3-(1-Methylethoxy)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350989-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-isopropoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350989-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.